molecular formula C5H3ClN2O2 B130305 6-chloropyridazine-3-carboxylic Acid CAS No. 5096-73-1

6-chloropyridazine-3-carboxylic Acid

Cat. No. B130305
CAS RN: 5096-73-1
M. Wt: 158.54 g/mol
InChI Key: HHGZQZULOHYEOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653109B2

Procedure details

4.3 g (21.4 mmol) of 6-chloropyridazine-3-carboxylic acid are dissolved in 60 ml of dry toluene and heated to 60° C. At this temperature, 3.8 g (32.2 mmol) of thionyl chloride are added, and the mixture is stirred at this temperature for 3 h. The mixture is then heated at reflux for 4 h. After cooling to RT, the solvent is removed on a rotary evaporator. 20 ml of toluene are added, and the mixture is again evaporated to dryness. The residue is dissolved in 40 ml of methyl tert-butyl ether and cooled to 5° C. At this temperature, a solution of 1.7 g (47.2 mmol) of sodium borohydride in 37 ml of water is added dropwise. The mixture is stirred at RT for 20 h. 50 ml of ethyl acetate are then added, and the aqueous phase is extracted three times with in each case 10 ml of ethyl acetate. The combined organic phases are washed in each case twice with in each case 10 ml of sat. sodium bicarbonate solution and water. The solvent is removed on a rotary evaporator and the residue is purified chromatographically on silica gel 60 (mobile phase: gradient dichloromethane/ethanol 100:1→20:1).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Three
Name
Quantity
37 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8](O)=[O:9])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[BH4-].[Na+].C(OCC)(=O)C>C1(C)C=CC=CC=1.O>[Cl:1][C:2]1[N:7]=[N:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)O
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
1.7 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
37 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at this temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
20 ml of toluene are added
CUSTOM
Type
CUSTOM
Details
the mixture is again evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 40 ml of methyl tert-butyl ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
STIRRING
Type
STIRRING
Details
The mixture is stirred at RT for 20 h
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted three times with in each case 10 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed in each case twice with in each case 10 ml of sat. sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
The solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified chromatographically on silica gel 60 (mobile phase: gradient dichloromethane/ethanol 100:1→20:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=CC=C(N=N1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.